2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide
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Description
2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
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Scientific Research Applications
Radioligand Imaging
One of the applications of compounds related to 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide is in radioligand imaging. A study by (Dollé et al., 2008) discusses the synthesis of a derivative compound used in positron emission tomography (PET) to image the translocator protein (18 kDa).
Antimicrobial Activity
Another application is in the development of antimicrobial agents. For instance, (Nunna et al., 2014) discusses the synthesis and antimicrobial activity of novel heterocyclic compounds, including derivatives of the compound , which have shown potential in treating bacterial and fungal infections.
Antiallergenic Activity
Compounds with a structure similar to this compound have been tested for antiallergenic activities. A study by (Temple et al., 1979) synthesized and tested a series of derivatives for their ability to treat allergic reactions, demonstrating potential therapeutic applications.
Anticancer Activity
Research has also been conducted on derivatives for anticancer applications. For example, (Sharma et al., 2018) synthesized a compound and performed molecular docking analysis to evaluate its potential as an anticancer drug, targeting specific cancer-related receptors.
Synthesis of Pyrimidinone Derivatives
The compound and its derivatives are also significant in the synthesis of various pyrimidinone derivatives. A study by (Brown & Waring, 1977) discusses a general route to synthesize these derivatives, which are important in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-13(2)28(25,26)15-5-3-14(4-6-15)11-17(23)20-8-9-22-12-21-16-7-10-27-18(16)19(22)24/h3-7,10,12-13H,8-9,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMOIAWBIOPMAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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